molecular formula C7H2BrF4I B1527194 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene CAS No. 1345472-21-0

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1527194
CAS No.: 1345472-21-0
M. Wt: 368.89 g/mol
InChI Key: OVWVLQFJUMKKJF-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4I. This compound is a derivative of benzene, characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups. It is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving halogenation and trifluoromethylation reactionsThe reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of halogenated derivatives .

Scientific Research Applications

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For instance, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Comparison: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of three different halogens and a trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The combination of these substituents allows for versatile applications in various chemical transformations and enhances its utility in scientific research .

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWVLQFJUMKKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216030
Record name Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-21-0
Record name Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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